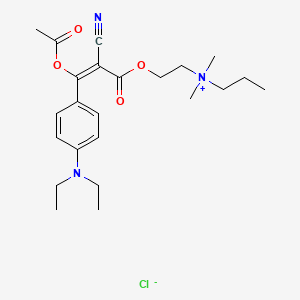
5-Ethoxy-1-((3-methoxyphenyl)sulfonyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1-((3-methoxyphenyl)sulfonyl)-2-pyrrolidinone is an organic compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol . This compound is characterized by the presence of an ethoxy group, a methoxyphenyl sulfonyl group, and a pyrrolidinone ring. It is a derivative of pyrrolidinone, which is a five-membered lactam.
Preparation Methods
The synthesis of 5-Ethoxy-1-((3-methoxyphenyl)sulfonyl)-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Ethoxy-1-((3-methoxyphenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethoxy-1-((3-methoxyphenyl)sulfonyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-((3-methoxyphenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
5-Ethoxy-1-((3-methoxyphenyl)sulfonyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
- 5-Ethoxy-1-((3-methoxyphenyl)sulfonyl)pyrrolidin-2-one
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
CAS No. |
111711-74-1 |
|---|---|
Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
5-ethoxy-1-(3-methoxyphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO5S/c1-3-19-13-8-7-12(15)14(13)20(16,17)11-6-4-5-10(9-11)18-2/h4-6,9,13H,3,7-8H2,1-2H3 |
InChI Key |
RFUXRLMCHVBLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


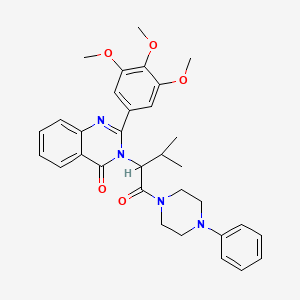
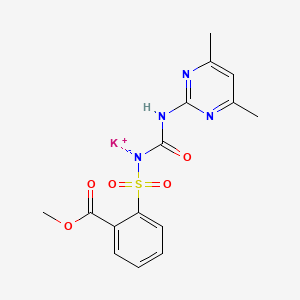

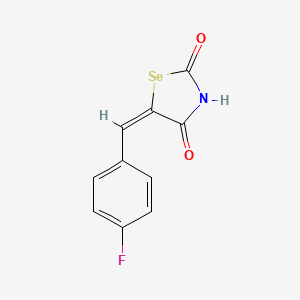

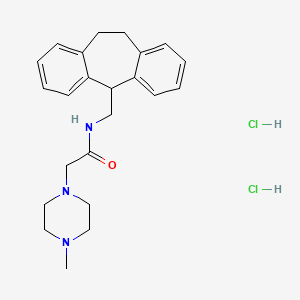
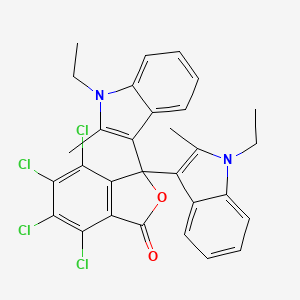
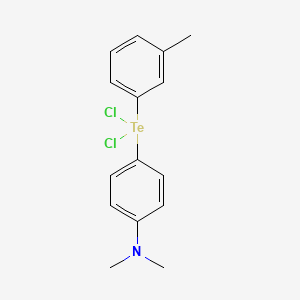
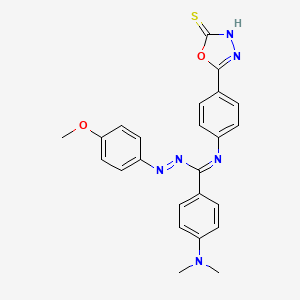
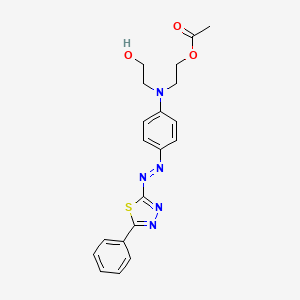

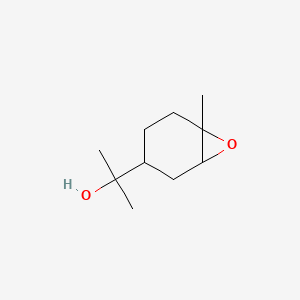
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
